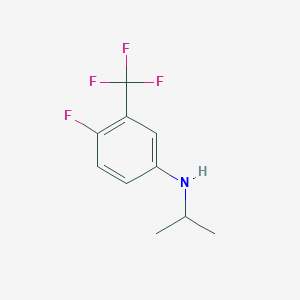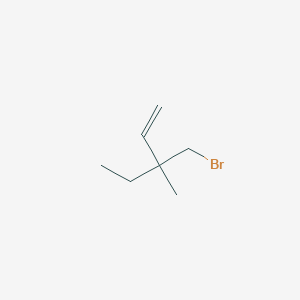
3-(1-Methylpyrrolidin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methylpyrrolidin-3-yl)propanoic acid is an organic compound with the molecular formula C7H13NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpyrrolidin-3-yl)propanoic acid typically involves the reaction of 1-methylpyrrolidine with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a strong acid or base to facilitate the hydrolysis step. For example, the reaction can be carried out in the presence of hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylpyrrolidin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(1-Methylpyrrolidin-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Methylpyrrolidin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-(1-Methylpiperidin-3-yl)propanoic acid: This compound has a similar structure but contains a piperidine ring instead of a pyrrolidine ring.
3-(1-Pyrrolidinyl)propanoic acid: This compound lacks the methyl group on the pyrrolidine ring.
Uniqueness
3-(1-Methylpyrrolidin-3-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methyl group on the pyrrolidine ring can influence its reactivity and interactions with molecular targets .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-(1-methylpyrrolidin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H15NO2/c1-9-5-4-7(6-9)2-3-8(10)11/h7H,2-6H2,1H3,(H,10,11) |
InChI Key |
CCORADZIMOQBJM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B13261773.png)

![3-[3-(Methylamino)phenyl]propanoic acid](/img/structure/B13261787.png)

![4-[(5-Methylheptan-3-yl)amino]pentan-1-ol](/img/structure/B13261802.png)




![6-Amino-N,N-dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B13261834.png)
![5H,6H,7H,8H-Thieno[3,2-b][1,4]thiazepin-7-one](/img/structure/B13261836.png)
![2-{2-[(3-Methylcyclohexyl)amino]ethoxy}ethan-1-ol](/img/structure/B13261856.png)
![N-[(3-chlorophenyl)methyl]cyclohexanamine](/img/structure/B13261857.png)

